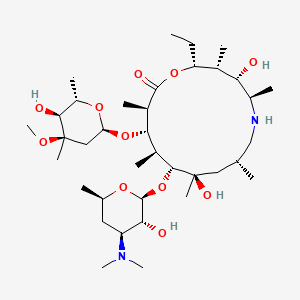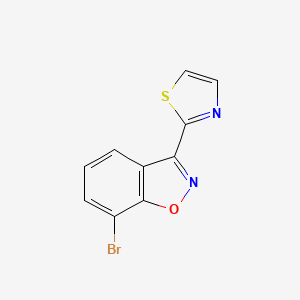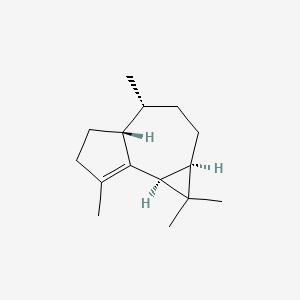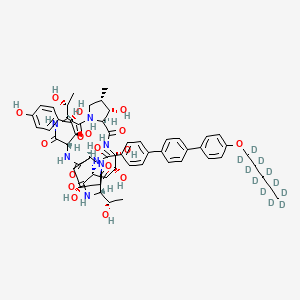
2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate is an organic compound that features a bromine atom, a tert-butyl group, and a nitro group attached to a phenyl ring, with an acetate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate typically involves the bromination of 4-(tert-butyl)-5-nitrophenyl acetate. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Acidic or basic hydrolysis conditions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-Amino-4-(tert-butyl)-5-nitrophenyl acetate.
Oxidation: Formation of 2-Bromo-4-(tert-butyl)-5-nitrophenyl acetic acid.
Applications De Recherche Scientifique
2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(tert-butyl)-5-nitrophenyl Acetate involves its interaction with specific molecular targets, depending on the context of its use. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the phenyl ring. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(tert-butyl)phenol
- 2-Bromo-4-(tert-butyl)aniline
- 2-Bromo-4,6-di-tert-butylphenol
Propriétés
Formule moléculaire |
C12H14BrNO4 |
|---|---|
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
(2-bromo-4-tert-butyl-5-nitrophenyl) acetate |
InChI |
InChI=1S/C12H14BrNO4/c1-7(15)18-11-6-10(14(16)17)8(5-9(11)13)12(2,3)4/h5-6H,1-4H3 |
Clé InChI |
SJPALARLCMUPHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)




![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)

![Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-ethoxypropanoate](/img/structure/B13851213.png)

![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)

